molecular formula C18H18N4O2S B2457327 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034543-88-7

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2457327
CAS RN: 2034543-88-7
M. Wt: 354.43
InChI Key: QNAVMHWEWMFUIM-UHFFFAOYSA-N
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Description

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

The synthesis of derivatives similar to the specified compound often targets the development of new pharmacologically active molecules. These derivatives are investigated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives of thiazolidinone, a core similar to the specified compound, have been synthesized for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds demonstrated significant anti-exudative activity, highlighting their potential in the development of new therapeutic agents (Golota et al., 2015).

Anticancer and Antioxidant Potential

Research into compounds with structural features similar to 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone includes studies on their antioxidant and anticancer activities. Certain derivatives have shown to possess antioxidant activity higher than that of ascorbic acid and exhibit selective cytotoxicity against cancer cell lines, such as glioblastoma U-87 and triple-negative breast cancer MDA-MB-231, suggesting their utility in cancer therapy (Tumosienė et al., 2020).

Structural and Chemical Characterization

The chemical and structural characterization of related compounds involves various spectroscopic and analytical techniques, confirming the potential of such compounds in scientific research. These studies provide valuable insights into the physicochemical properties and the conformation of molecules, which are crucial for understanding their biological activities and interactions with biological targets.

Antimicrobial Effects

The antimicrobial properties of triazole derivatives, which share a core structure with the specified compound, have been explored, revealing that certain derivatives exhibit broad-spectrum antibacterial activity against various strains. This suggests their potential utility in addressing antibiotic resistance and developing new antimicrobial agents (Pervaram et al., 2017).

properties

IUPAC Name

1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-18(8-14-6-7-25-13-14)21-10-16(11-21)22-9-15(19-20-22)12-24-17-4-2-1-3-5-17/h1-7,9,13,16H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAVMHWEWMFUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone

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